molecular formula C18H23N5O2 B2974726 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 377055-02-2

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B2974726
CAS No.: 377055-02-2
M. Wt: 341.415
InChI Key: RRFZYBOJKXIXGF-UHFFFAOYSA-N
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Description

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a xanthine derivative with a molecular formula of C₂₀H₂₇N₅O₂ and a molecular weight of 369.47 g/mol . It belongs to the purine-2,6-dione class, characterized by substitutions at positions 1, 3, 7, and 8 of the purine scaffold. Key structural features include:

  • 1,3-dimethyl groups at the N1 and N3 positions, enhancing metabolic stability.
  • An ethylamino group at the C8 position, which may influence hydrogen bonding and solubility.

This compound is part of a broader family of purine-2,6-diones investigated for diverse biological activities, including cardiovascular modulation (antiarrhythmic, hypotensive) , enzyme inhibition (e.g., protein kinase CK2) , and chemopreventive properties .

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-4-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFZYBOJKXIXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331834
Record name 8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

377055-02-2
Record name 8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate phenylpropyl halide under basic conditions, followed by the introduction of the ethylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine or alkane derivatives.

Scientific Research Applications

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

The C8 substituent significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name C8 Substituent Molecular Weight (g/mol) Key Properties/Activities References
8-(sec-Butylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione sec-Butylamino 369.47 Similar lipophilicity; potential metabolic stability differences due to branched alkyl chain .
8-Methoxy-1,3-dimethylpurine-2,6-dione Methoxy ~280 (varies) Electron-donating group; chemopreventive activity via non-radical scavenging mechanisms .
8-Hydrazine-substituted analogs Hydrazine derivatives ~400–450 Protein kinase CK2 inhibition (IC₅₀ = 8.5 μM); bulky substituents reduce activity .
8-(Morpholin-4-yl-ethylamino) analogs Morpholine-ethylamino ~430–450 Strong antiarrhythmic activity (ED₅₀ = 55.0); polar groups enhance cardiovascular effects .

Key Insight: The ethylamino group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity, unlike bulkier substituents (e.g., hydrazine) that may hinder receptor binding .

Substituent Variations at Position 7

The N7 substituent influences receptor affinity and pharmacokinetics:

Compound Name N7 Substituent Key Properties/Activities References
7-(2-Hydroxy-3-piperazinopropyl) analogs Polar hydroxy-piperazinyl High alpha-adrenoreceptor affinity (Ki = 0.152–4.299 μM); hypotensive activity .
7-(3-Phenoxypropyl) analogs Aromatic phenoxypropyl Enhanced CK2 inhibition (IC₅₀ = 8.5 μM); aromaticity favors enzyme binding .
7-Isobutyl analogs Short alkyl chain Reduced receptor interactions due to limited steric bulk .

Key Insight : The 3-phenylpropyl group in the target compound provides optimal lipophilicity and aromatic stacking interactions, distinguishing it from polar (e.g., hydroxy-piperazinyl) or shorter alkyl chains .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 8-sec-Butylamino Analog 8-Methoxy Analog
LogP (Predicted) ~2.5–3.0 ~3.0–3.5 ~1.5–2.0
Solubility Low Very low Moderate
Metabolic Stability High (1,3-dimethyl groups) Moderate (branched chain) Low (methoxy demethylation)

Key Insight : The target compound’s 1,3-dimethyl groups enhance metabolic stability compared to methoxy analogs, while its 3-phenylpropyl chain increases lipophilicity relative to polar derivatives .

Biological Activity

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, also known by its CAS number 845377, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes ethylamino and phenylpropyl groups, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is C18H23N5O2C_{18}H_{23}N_{5}O_{2}, with a molecular weight of 341.4 g/mol. The compound features a purine core with substitutions that enhance its biological activity.

PropertyValue
Molecular FormulaC18H23N5O2
Molecular Weight341.4 g/mol
CAS Number845377
IUPAC Name8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor. PDE enzymes are crucial in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP, which play significant roles in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Phosphodiesterase: By inhibiting PDE enzymes, the compound may increase levels of cyclic AMP, leading to enhanced signaling pathways involved in various physiological processes.
  • Receptor Modulation: The compound may also act on specific receptors, influencing neurotransmitter release and other cellular functions.

Biological Activities

Research indicates that 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione exhibits several biological activities:

1. Antiinflammatory Effects:
Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. Its potential as an anti-inflammatory agent could be beneficial for conditions like arthritis.

2. Analgesic Properties:
The compound has been investigated for its pain-relieving properties, which may be linked to its effects on neurotransmitter systems.

3. Antioxidant Activity:
Preliminary research suggests that it may possess antioxidant properties, helping to mitigate oxidative stress within cells.

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Inhibition of Inflammatory Cytokines
A study published in a peer-reviewed journal demonstrated that treatment with 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This suggests its potential utility in managing inflammatory diseases.

Case Study 2: Analgesic Efficacy in Pain Models
In another experiment involving pain models, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics. This positions it as a candidate for further development in pain management therapies.

Comparative Analysis

To better understand the unique properties of 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, it is useful to compare it with other similar compounds:

Compound NameBiological Activity
1,3-DimethylxanthinePDE inhibitor; stimulant effects
TheophyllineBronchodilator; anti-inflammatory
CaffeineCNS stimulant; mild analgesic

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, and how can purity be validated?

  • Methodological Answer :

  • Begin with nucleophilic substitution at the 8-position of 1,3-dimethylxanthine derivatives using ethylamine. Functionalize the 7-position via alkylation with 3-phenylpropyl halides under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Validate purity using high-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR to confirm substitution patterns. For example, look for characteristic peaks such as ethylamino N–H stretching (~3340 cm1^{-1}) and carbonyl stretches (~1697 cm1^{-1}) in FTIR .

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

  • Methodological Answer :

  • Use FTIR to identify functional groups: ethylamino (–NH–) at ~3340 cm1^{-1}, carbonyl (C=O) at ~1697 cm1^{-1}, and aromatic C–H stretches (~3000 cm1^{-1}) .
  • NMR : Confirm substitution patterns via 1^1H chemical shifts (e.g., 3-phenylpropyl protons at δ 1.6–2.8 ppm, ethylamino protons at δ 1.2–1.4 ppm) and 13^13C signals for purine carbons (~150–160 ppm) .

Q. How can researchers assess the drug-like properties of this compound during early-stage development?

  • Methodological Answer :

  • Employ Lipinski’s Rule of Five and ChemAxon’s Chemicalize.org to predict solubility, logP, and bioavailability. Key parameters: molecular weight (<500 Da), hydrogen bond donors/acceptors (<5/10) .
  • Validate predictions with experimental assays (e.g., HPLC for logP, PAMPA for permeability) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Use density functional theory (DFT) to model reaction pathways and identify energy barriers for substitutions at the 7- and 8-positions. Pair with statistical experimental design (e.g., factorial design) to optimize solvent, temperature, and catalyst combinations .
  • Validate predictions using high-throughput screening (HTS) libraries, such as the Aryl Halide Chemistry Informer Library , to compare reactivity across analogs .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Cross-validate computational models (e.g., QSAR, molecular docking) with in vitro assays (e.g., enzyme inhibition, receptor binding). If discrepancies arise:
  • Re-examine force field parameters or solvent effects in simulations.
  • Use meta-analysis to identify outliers in experimental data, adjusting for variables like assay sensitivity or compound degradation .

Q. How can researchers integrate experimental and computational data to design novel derivatives?

  • Methodological Answer :

  • Combine quantum chemical calculations (e.g., reaction path searches) with machine learning to prioritize synthetic targets. For example:

Generate a virtual library of derivatives.

Train ML models on existing bioactivity data.

Validate top candidates via parallel synthesis and SPR (surface plasmon resonance) screening .

Q. What advanced techniques characterize interactions between this compound and biological targets?

  • Methodological Answer :

  • Use X-ray crystallography or cryo-EM to resolve binding modes with proteins (e.g., adenosine receptors). For dynamic studies, apply NMR titration or ITC (isothermal titration calorimetry) to quantify binding affinity (Kd_d) and thermodynamics (ΔH, ΔS) .

Methodological Considerations

  • Handling Data Contradictions : Always cross-reference spectral data (e.g., NMR, FTIR) with synthetic logs to rule out impurities .
  • Cross-Disciplinary Collaboration : Partner with computational chemists to refine models and with pharmacologists for in vivo validation .

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